N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Phenylacetamide Moiety: This step involves the acylation of the quinazolinone core with 3,4-dimethoxyphenylacetic acid or its derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.
Phenylacetamide Derivatives: Compounds such as N-(3,4-dimethoxyphenyl)acetamide and N-phenyl-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to the combination of the quinazolinone core and the phenylacetamide moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21N3O5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenylquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-20-13-12-16(14-21(20)32-2)25-22(28)15-26-19-11-7-6-10-18(19)23(29)27(24(26)30)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
KGLVQLHOOGVERY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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